(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate
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Overview
Description
(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate is an organic compound with a unique structure that includes a pyran ring, acetyl groups, and a cyano group. This compound is used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate typically involves the acetylation of a precursor compound containing a pyran ring. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in drug design and pharmacology.
Industry: Utilized in material science for the acetylation of wood and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of (3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can modify proteins and other biomolecules, potentially altering their function. The cyano group may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Chromones: Benzopyran derivatives with significant antioxidant properties.
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of various compounds.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with multiple functional groups, including a tertiary amine, ether, and hydroxyl functionality
Uniqueness
(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate is unique due to its combination of acetyl and cyano groups attached to a pyran ring. This structure imparts distinctive chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
(3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUWJFXZRRHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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